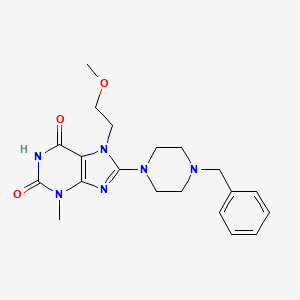![molecular formula C15H18N2O5 B4389928 ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate](/img/structure/B4389928.png)
ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate
Descripción general
Descripción
Ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate, commonly known as Mocetinostat, is a potent inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that are responsible for regulating gene expression by removing acetyl groups from histones. Mocetinostat has been studied extensively for its potential use as an anticancer agent and has shown promising results in preclinical studies.
Mecanismo De Acción
Mocetinostat works by inhibiting ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, which are responsible for removing acetyl groups from histones. Histones are proteins that help package DNA in the nucleus of cells. Acetylation of histones is associated with gene activation, while deacetylation is associated with gene repression. By inhibiting ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, Mocetinostat leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
Mocetinostat has been shown to have both biochemical and physiological effects. Biochemically, it inhibits ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. Physiologically, it has been shown to inhibit cancer cell growth and induce apoptosis. Mocetinostat has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mocetinostat has several advantages for lab experiments. It is a potent inhibitor of ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, making it useful for studying the role of ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes in gene expression and disease. It has also been shown to have anticancer properties, making it useful for studying the mechanisms of cancer cell growth and apoptosis. However, Mocetinostat has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It is also expensive and may not be readily available for all researchers.
Direcciones Futuras
There are several future directions for research on Mocetinostat. One area of research is the development of more potent and selective ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate inhibitors. Another area of research is the identification of biomarkers that can predict the response to Mocetinostat in cancer patients. Additionally, research is needed to determine the optimal dosing and scheduling of Mocetinostat for the treatment of cancer. Finally, research is needed to determine the long-term effects of Mocetinostat on healthy cells and tissues.
Aplicaciones Científicas De Investigación
Mocetinostat has been extensively studied for its potential use as an anticancer agent. It has shown promising results in preclinical studies as a treatment for various types of cancer, including breast cancer, prostate cancer, and leukemia. Mocetinostat works by inhibiting ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Propiedades
IUPAC Name |
ethyl 2-[2-(morpholine-4-carbonyl)anilino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-2-22-15(20)13(18)16-12-6-4-3-5-11(12)14(19)17-7-9-21-10-8-17/h3-6H,2,7-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECXWWUVXIOSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylphenyl)-2-[(4-oxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4389845.png)
![ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate](/img/structure/B4389867.png)
![7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4389878.png)
![ethyl 4-[2-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4389883.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]pentanamide](/img/structure/B4389892.png)
![ethyl [3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4389900.png)


![N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4389919.png)
![1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4389925.png)
![N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4389929.png)

![methyl 2-{[(cyclopropylamino)(oxo)acetyl]amino}benzoate](/img/structure/B4389942.png)
